Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate
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Overview
Description
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate is a complex organic compound with the molecular formula C15H16N2O4S and a molecular weight of 320.37 g/mol . This compound belongs to the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate typically involves the reaction of ethyl bromoacetate with substituted thiosemicarbazides, followed by cyclization using sodium acetate . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate is unique due to its specific thiazolidine ring structure and the presence of a phenylcarbamoyl group. Similar compounds include:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Thiazolidine-2-thione: Exhibits antimicrobial and anticancer activities.
These compounds share the thiazolidine core but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C15H16N2O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C15H16N2O4S/c1-2-21-15(20)8-14-17(13(19)10-22-14)9-12(18)16-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,18)/b14-8+ |
InChI Key |
JNFYSHGFPHMVJC-RIYZIHGNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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